molecular formula C10H20ClNO2 B1451204 Ethyl (1-aminocyclohexyl)acetate hydrochloride CAS No. 945419-82-9

Ethyl (1-aminocyclohexyl)acetate hydrochloride

Cat. No. B1451204
M. Wt: 221.72 g/mol
InChI Key: QNMPJIIZBIQAOH-UHFFFAOYSA-N
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Description

Ethyl (1-aminocyclohexyl)acetate hydrochloride is an organic compound with the empirical formula C10H20ClNO2 and a molecular weight of 221.72 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of Ethyl (1-aminocyclohexyl)acetate hydrochloride is O=C(OCC)CC1(CCCCC1)N.[H]Cl . The InChI is 1S/C10H19NO2.ClH/c1-2-13-9(12)8-10(11)6-4-3-5-7-10;/h2-8,11H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a solid . It may contain up to 0.5 eq water .

Scientific Research Applications

Green Synthesis Methods

Ethyl (1-aminocyclohexyl)acetate hydrochloride and its derivatives are utilized in various green synthesis methods. For instance, a simple and green method has been developed for the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters using ethyl acetoacetate and primary amines, offering advantages such as high yields, short reaction times, and the use of inexpensive, reusable catalysts (Kalhor & Safaei‐Ghomi, 2015).

Synthesis of PNA Monomers

Ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate, a derivative of ethyl (1-aminocyclohexyl)acetate hydrochloride, is synthesized for the creation of peptide nucleic acid (PNA) monomers. These monomers exhibit differential effects when hybridizing with complementary DNA and RNA, showing potential in genetic engineering and molecular diagnostics (Govindaraju et al., 2003).

Synthesis of Carteolol Hydrochloride

Ethyl (1-aminocyclohexyl)acetate hydrochloride is used in the synthesis of carteolol hydrochloride, a beta-blocker used in the treatment of glaucoma. This synthesis involves a multistep process starting with 1,3-Cyclohexandione and yielding carteolol hydrochloride with an overall yield of 32% (Ji Qing-gang et al., 2008).

Crystal Structure Analysis

The compound is also used in crystal structure analysis. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from a derivative of ethyl (1-aminocyclohexyl)acetate hydrochloride, was characterized by various analytical methods including single-crystal X-ray diffraction, indicating its utility in structural chemistry and materials science (Sapnakumari et al., 2014).

Safety And Hazards

The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

ethyl 2-(1-aminocyclohexyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)8-10(11)6-4-3-5-7-10;/h2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMPJIIZBIQAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1-aminocyclohexyl)acetate hydrochloride

CAS RN

945419-82-9
Record name Cyclohexaneacetic acid, 1-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945419-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl(1-aminocyclohexyl)acetate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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